6-(Ethylcarbamoyl)pyridine-3-carboxylic acid
Description
6-(Ethylcarbamoyl)pyridine-3-carboxylic acid (CAS: 849669-84-7) is a pyridine derivative characterized by a carboxylic acid group at the 3-position and an ethylcarbamoyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synonymous identifiers include AGN-PC-09Q45F and MolPort-015-151-281 .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-(ethylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
DMQDJFGKJXLGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid typically involves the reaction of ethyl isocyanate with pyridine-3-carboxylic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylcarbamoyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Ethylcarbamoyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Carbamoyl Group Variations
The substituent positions and carbamoyl group modifications significantly influence physicochemical and biological properties. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Carbamoyl Group | CAS Number |
|---|---|---|---|---|---|
| 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid | C₉H₁₀N₂O₃ | 194.19 | 3-carboxylic, 6-ethylcarbamoyl | Ethyl | 849669-84-7 |
| 6-(Dimethylcarbamoyl)pyridine-3-carboxylic acid | C₉H₁₀N₂O₃ | 194.19 | 3-carboxylic, 6-dimethylcarbamoyl | Dimethyl | 288083-60-3 |
| 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid | C₉H₁₀N₂O₃ | 194.19 | 2-carboxylic, 6-ethylcarbamoyl | Ethyl | 849669-84-7 |
| 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid | C₁₂H₁₆N₂O₃ | 236.27 | 3-carboxylic, 6-(2,2-dimethylpropyl)carbamoyl | Bulky alkyl | 167303-60-8 |
Key Observations :
- Pyridine-3-carboxylic acid derivatives are more common in drug design due to better bioavailability .
- Carbamoyl Group : Replacing ethyl with dimethyl (as in 6-(Dimethylcarbamoyl)pyridine-3-carboxylic acid) reduces steric bulk but may decrease enzyme-binding specificity. Conversely, bulky groups like 2,2-dimethylpropyl enhance hydrophobic interactions but limit solubility .
Pharmaceutical Relevance of Pyridinecarboxylic Acid Derivatives
- M8-An: A TRPM8 antagonist featuring a fluorophenoxy-modified pyridinecarboxylic acid scaffold, M8-An underscores the role of substituent diversity in targeting ion channels .
Biological Activity
6-(Ethylcarbamoyl)pyridine-3-carboxylic acid is a pyridine derivative that has attracted attention due to its potential biological activities. This compound is characterized by the presence of an ethylcarbamoyl group and a carboxylic acid moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
The biological activity of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid can be attributed to its ability to bind to specific enzymes involved in bacterial metabolism. The ethylcarbamoyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This binding disrupts critical biochemical pathways, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as penicillin and tetracycline.
Case Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR study was performed to identify the structural features that contribute to the biological activity of pyridine derivatives. Variations in the substituents on the pyridine ring were systematically altered, revealing that modifications in the ethylcarbamoyl group significantly influenced antimicrobial potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
